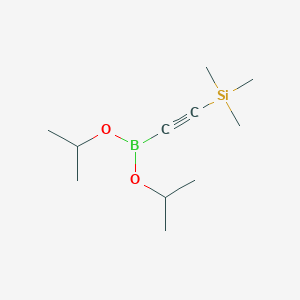![molecular formula C21H23ClF26O2Si3 B6593318 Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane CAS No. 521069-01-2](/img/structure/B6593318.png)
Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane is a specialized organosilicon compound known for its unique chemical properties. It is primarily used as a silylation reagent in fluorous phase synthesis. The compound’s molecular formula is C21H23ClF26O2Si3, and it has a molecular weight of 921.07 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane typically involves the reaction of chloromethylsilane with 1H,1H,2H,2H-perfluorooctyl dimethylsiloxy groups under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.
Hydrolysis Products: Silanols and other silicon-containing compounds are the primary products of hydrolysis.
Scientific Research Applications
Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane has several applications in scientific research:
Chemistry: Used as a silylation reagent in fluorous phase synthesis to protect functional groups.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialized coatings and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane involves the formation of stable silicon-oxygen bonds. The compound reacts with various substrates to form siloxane linkages, which contribute to its stability and reactivity. The molecular targets include hydroxyl and amino groups, which can form strong bonds with the silicon atom.
Comparison with Similar Compounds
Similar Compounds
1H,1H,2H,2H-Perfluorooctyltriethoxysilane: Another fluorinated silane used for similar applications.
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane: Used in surface modification and coating applications.
Uniqueness
Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane is unique due to its combination of perfluorooctyl groups and chloromethylsilane, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both properties.
Properties
IUPAC Name |
chloro-bis[[dimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]oxy]-methylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClF26O2Si3/c1-51(2,8-6-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(43,44)45)49-53(5,22)50-52(3,4)9-7-11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)21(46,47)48/h6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYHZXTWPXQWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClF26O2Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672862 |
Source


|
| Record name | 3-Chloro-1,1,3,5,5-pentamethyl-1,5-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
921.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521069-01-2 |
Source


|
| Record name | 3-Chloro-1,1,3,5,5-pentamethyl-1,5-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6593272.png)






![2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt](/img/structure/B6593329.png)

![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate](/img/structure/B6593350.png)
